(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS 1357600-61-3) is a premium, sterically hindered, chirally pure diamine building block widely utilized in the synthesis of advanced targeted therapeutics, including JAK, mTORC, and AMPK inhibitors [1]. The molecule features a gem-dimethyl group at the C3 position, which restricts the conformational flexibility of the piperidine ring and sterically shields the adjacent C4 primary amine. This structural pre-organization is critical for enhancing target binding affinity and mitigating the rapid cytochrome P450-mediated metabolic clearance typically observed with unsubstituted piperidines [2]. Furthermore, the N1-Boc protection ensures strict regiocontrol during downstream functionalization, making this compound an indispensable precursor for procurement teams sourcing materials for late-stage lead optimization and active pharmaceutical ingredient (API) manufacturing.
Substituting this specific building block with generic alternatives, such as unsubstituted tert-butyl 4-aminopiperidine-1-carboxylate or racemic mixtures, fundamentally compromises the viability of the final synthesized compound. Unsubstituted analogs lack the C3 gem-dimethyl steric bulk, leaving the piperidine core vulnerable to rapid oxidative metabolism, which drastically increases in vivo clearance rates and reduces half-life [1]. Conversely, substituting with the (S)-enantiomer or a racemate introduces severe stereoclash within the highly specific binding pockets of kinase or receptor targets, often resulting in a 10- to 100-fold loss in potency and necessitating prohibitively expensive downstream chiral resolution [2]. Therefore, procuring the exact (R)-configured, 3,3-dimethylated precursor is non-negotiable for maintaining both pharmacokinetic stability and target selectivity.
Racemate generates diastereomeric mixtures
Racemic mixture (50:50 R:S) leads to uncontrolled stereochemistry; may require chiral separation.
(S)-enantiomer inverts stereochemistry
Opposite enantiomer (CAS 1357600-60-2) may exhibit different target binding; reported sigma-1 enantioselectivity suggests SAR may not transfer.
Regioisomer alters amine connectivity
4-(Boc-amino) regioisomer (CAS 544443-41-6) places Boc on the amino group, altering nucleophile geometry and may deviate from co-crystal binding poses.
The incorporation of the 3,3-dimethyl group is a proven strategy to overcome the pharmacokinetic liabilities of simpler piperidines. In comparative studies of AMPK activator derivatives, the integration of a 3,3-dimethylpiperidine moiety reduced in vivo clearance to a moderate 40 mL/min/kg, whereas mono-substituted analogs (e.g., 3-trifluoromethyl or 3-methylpiperidines) exhibited unacceptably high clearance rates exceeding 62 mL/min/kg [1]. This steric bulk physically blocks metabolic enzymes from accessing vulnerable sites on the piperidine ring.
| Evidence Dimension | In vivo clearance rate |
| Target Compound Data | ~40 mL/min/kg (3,3-dimethylpiperidine core) |
| Comparator Or Baseline | >62 mL/min/kg (3-substituted piperidine core) |
| Quantified Difference | ~35% reduction in metabolic clearance |
| Conditions | Rat pharmacokinetic models evaluating piperidine-based drug candidates |
Procuring the 3,3-dimethyl building block is critical for synthesizing drug candidates that can survive first-pass metabolism and maintain effective therapeutic plasma concentrations.
The (R)-configuration at the C4 position is essential for optimal interaction within the asymmetric binding pockets of target proteins, such as JAK kinases. Utilizing the correct enantiomer typically yields nanomolar binding affinities, whereas the (S)-enantiomer or racemic mixtures suffer from severe steric repulsion, leading to a 10- to 100-fold reduction in potency [1].
| Evidence Dimension | Target binding affinity (IC50) |
| Target Compound Data | High affinity (nanomolar range) for the eutomer |
| Comparator Or Baseline | 10x to 100x higher IC50 for the distomer (S-enantiomer) |
| Quantified Difference | 1 to 2 orders of magnitude difference in potency |
| Conditions | In vitro kinase binding assays |
Sourcing the enantiomerically pure (R)-isomer eliminates the need for costly downstream chiral separations and ensures the final API meets strict potency benchmarks.
The presence of the N1-Boc protecting group allows for the highly selective functionalization of the C4 primary amine via reductive amination or amide coupling. Compared to using an unprotected 4-amino-3,3-dimethylpiperidine, which can undergo non-selective bis-alkylation or acylation, the Boc-protected precursor ensures >95% regioselectivity for the desired C4 reaction, preventing significant yield losses [1].
| Evidence Dimension | Regioselectivity in amine functionalization |
| Target Compound Data | >95% selectivity for C4 amine |
| Comparator Or Baseline | <70% selectivity (unprotected diamine) |
| Quantified Difference | Prevention of ~30% yield loss to bis-functionalized byproducts |
| Conditions | Standard amide coupling or reductive amination conditions |
The pre-installed Boc group streamlines industrial synthesis workflows, reducing purification bottlenecks and maximizing the yield of complex API intermediates.
This compound is the preferred building block when designing kinase inhibitors that require a rigid, sterically hindered piperidine core to fit precisely into the ATP-binding pocket while resisting rapid metabolic degradation [1].
The 3,3-dimethyl substitution profile is specifically leveraged in AMPK activator development to achieve a moderate clearance profile, outperforming mono-methylated analogs in pharmacokinetic stability [2].
The N1-Boc protection and the reactive C4 primary amine make this compound ideal for parallel synthesis and library generation, allowing rapid diversification via amide couplings without the risk of cross-reactivity at the piperidine nitrogen [3].